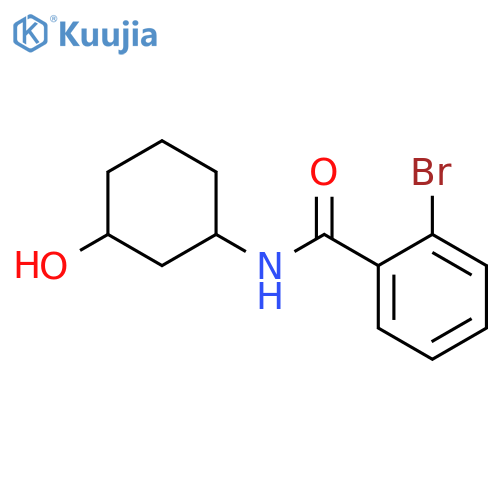Cas no 1179102-34-1 (2-bromo-N-(3-hydroxycyclohexyl)benzamide)

1179102-34-1 structure
商品名:2-bromo-N-(3-hydroxycyclohexyl)benzamide
2-bromo-N-(3-hydroxycyclohexyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-(3-hydroxycyclohexyl)benzamide
- AKOS005784551
- F6172-0058
- VU0534014-1
- 1179102-34-1
-
- インチ: 1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-2,6-7,9-10,16H,3-5,8H2,(H,15,17)
- InChIKey: ADHDYLXSBPTTIV-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCCC(O)C1)(=O)C1=CC=CC=C1Br
計算された属性
- せいみつぶんしりょう: 297.03644g/mol
- どういたいしつりょう: 297.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-bromo-N-(3-hydroxycyclohexyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6172-0058-3mg |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
1179102-34-1 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
| Life Chemicals | F6172-0058-2mg |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
1179102-34-1 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
| Life Chemicals | F6172-0058-1mg |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
1179102-34-1 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
| Life Chemicals | F6172-0058-2μmol |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
1179102-34-1 | 90%+ | 2μl |
$85.5 | 2023-05-20 |
2-bromo-N-(3-hydroxycyclohexyl)benzamide 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
1179102-34-1 (2-bromo-N-(3-hydroxycyclohexyl)benzamide) 関連製品
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
